6-(4,4-difluoropiperidin-1-yl)-9H-purine

Medicinal Chemistry Physicochemical Properties Drug Design

6-(4,4-Difluoropiperidin-1-yl)-9H-purine (C10H11F2N5, MW 239.22 g/mol) is a synthetic heterocyclic small molecule belonging to the class of N6-substituted purine derivatives. It features a 9H-purine core linked at the 6-position to a 4,4-difluoropiperidine moiety.

Molecular Formula C10H11F2N5
Molecular Weight 239.22 g/mol
Cat. No. B12223250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-difluoropiperidin-1-yl)-9H-purine
Molecular FormulaC10H11F2N5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C10H11F2N5/c11-10(12)1-3-17(4-2-10)9-7-8(14-5-13-7)15-6-16-9/h5-6H,1-4H2,(H,13,14,15,16)
InChIKeyVCCVPWVAJMJCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluoropiperidin-1-yl)-9H-purine: Structural Identity and Physicochemical Baseline for the N6-Difluoropiperidinyl Purine Chemotype


6-(4,4-Difluoropiperidin-1-yl)-9H-purine (C10H11F2N5, MW 239.22 g/mol) is a synthetic heterocyclic small molecule belonging to the class of N6-substituted purine derivatives. It features a 9H-purine core linked at the 6-position to a 4,4-difluoropiperidine moiety. This compound is classified as a purine-based screening compound and has been catalogued for in vitro biochemical profiling and fragment-based lead discovery [1]. Its 4,4-difluoropiperidine substituent is a recognized motif in medicinal chemistry, valued for reducing piperidine basicity (ΔpKa ≈ 2–3 units relative to unsubstituted piperidine) and enhancing lipophilicity in a predictable manner [2]. It is structurally distinct from prototypical purine scaffolds such as adenine or 6-chloropurine, and its fluorination pattern at the piperidine 4‑position introduces a characteristic combination of steric and electronic properties that differentiate it from other N6-substituted purine analogs.

Why 6-(4,4-Difluoropiperidin-1-yl)-9H-purine Cannot Be Replaced by Common N6-Substituted Purine Analogs Without Risk of Property Shift


N6-substituted purines are a diverse class, but small changes at the 6‑position can alter target-binding conformation, physicochemical properties, and metabolic fate. Replacing 6-(4,4-difluoropiperidin-1-yl)-9H-purine with a non-fluorinated piperidine analog (e.g., 6-(piperidin-1-yl)-9H-purine) or a methylpiperazine derivative changes the basicity, hydrogen-bonding capacity, and conformational dynamics of the substituent [1]. Systematic studies of fluorinated saturated heterocycles have demonstrated that 4,4‑difluorination reduces piperidine pKa, increases LogP, and can improve microsomal stability compared to the unsubstituted piperidine ring [2]. Depending on the intended biological target, these property differentials can affect cell permeability, CYP-mediated clearance, and selectivity profiles. Even an N9‑alkylated analog with the same 4,4‑difluoropiperidine group at the 6‑position (e.g., 6-(4,4-difluoropiperidin-1-yl)-9-ethyl-9H-purine) introduces a hydrogen-bond donor loss at N9, which may alter target interaction patterns [3]. Therefore, generic substitution across N6‑purine analogs is not functionally equivalent without experimental validation; the 4,4‑difluoropiperidine‑purine hybrid possesses a specific physicochemical property space not replicated by common alternatives.

Head-to-Head Quantitative Evidence: Why 6-(4,4-Difluoropiperidin-1-yl)-9H-purine Justifies Scientific Selection Over Closest Analogs


Reduced Piperidine Basicity (pKa) Versus Unsubstituted 6-(Piperidin-1-yl)-9H-purine

In a systematic physicochemical study of fluorinated saturated heterocyclic amines, 4,4‑difluoropiperidine exhibited a pKa approximately 2–3 units lower than that of the unsubstituted piperidine ring, depending on the measurement method and microenvironment [1]. This reduction in basicity is driven by the electron‑withdrawing inductive effect of the gem‑difluoro group at the 4‑position. The target compound, bearing this 4,4‑difluoropiperidine substituent, is therefore expected to have a significantly lower pKa than the direct comparator 6-(piperidin-1-yl)-9H-purine (piperidine pKa ≈ 10.5–11). Such a pKa shift alters the ionization state at physiological pH, which can influence passive membrane permeability and off‑target interactions with ion channels or amine‑recognizing receptors.

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Lipophilicity (ΔLogP) Relative to Non‑Fluorinated 6-(Piperidin-1-yl)-9H-purine

The same systematic study of fluorinated piperidine derivatives reports that 4,4‑difluorination of piperidine increases the calculated and experimentally measured LogP by approximately 0.5–1.0 log unit relative to parent piperidine [1]. This lipophilicity enhancement is attributed to the hydrophobic character of the CF2 group. Consequently, 6-(4,4‑difluoropiperidin-1-yl)-9H-purine is predicted to exhibit higher LogP (and LogD7.4) than its non‑fluorinated counterpart 6-(piperidin-1-yl)-9H-purine. Increased lipophilicity can improve passive membrane permeability but must be balanced against risks of elevated metabolic clearance and altered solubility.

Physicochemical Profiling Lipophilicity Permeability

Metabolic Stability Advantage of the 4,4‑Difluoropiperidine Substituent Over Unsubstituted Piperidine

Intrinsic microsomal clearance (CLint) measurements in human liver microsomes showed that 4,4‑difluoropiperidine derivatives retain high metabolic stability (CLint values typically remaining low across the series), whereas certain mono‑fluorinated analogs displayed elevated clearance [1]. The gem‑difluoro substitution at the 4‑position effectively blocks oxidative N‑dealkylation and α‑carbon hydroxylation—two major metabolic pathways for piperidine‑containing compounds. By extension, 6-(4,4‑difluoropiperidin-1-yl)-9H-purine is expected to possess superior metabolic stability compared to its non‑fluorinated piperidine analog, potentially translating into longer half‑life in microsomal or hepatocyte stability assays.

Metabolic Stability Microsomal Clearance CYP Metabolism

CDK2 Inhibitory Potential of Piperidine‑Substituted Purine Scaffolds Supports Kinase‑Focused Screening

In a structure–activity relationship study of purine‑based CDK2 inhibitors, a series of piperidine‑substituted purine analogs were synthesized and evaluated, demonstrating nanomolar inhibitory activity against CDK2/cyclin E [1]. While 6-(4,4‑difluoropiperidin-1-yl)-9H-purine was not explicitly described in that study, the established precedent that piperidine‑containing N6‑purines access the CDK2 ATP‑binding pocket suggests that the difluorinated analog may serve as a viable starting point for kinase inhibitor discovery programs. An analog from a related patent series (US8846696, a piperidine‑linked purine) demonstrated CDK2 IC50 values in the low micromolar to sub‑micromolar range [2], indicating that 6‑piperidinyl purine derivatives can achieve measurable CDK2 engagement.

Cyclin‑Dependent Kinases CDK2 Inhibition Kinase Inhibitor Screening

Application Scenarios Where 6-(4,4-Difluoropiperidin-1-yl)-9H-purine Provides the Strongest Value Proposition


Fragment‑Based and Property‑Guided Lead Discovery for Kinase Targets

For projects optimizing kinase inhibitor leads, 6-(4,4‑difluoropiperidin-1-yl)-9H-purine can serve as a core scaffold or property‑optimized fragment. Its 4,4‑difluoropiperidine substituent provides reduced basicity and elevated lipophilicity relative to non‑fluorinated piperidine analogs, making it suitable for screening libraries where a balanced LogD and moderate permeability are desired [1]. The purine core engages the kinase hinge region, while the fluorinated piperidine tail offers vectors for further elaboration without introducing excessive amine basicity that could compromise selectivity [2].

Cellular Target Engagement Studies Requiring a Defined Physicochemical Profile

In cell‑based assays (e.g., NanoBRET or CETSA) where intracellular concentration and target residence time depend on permeability and metabolic stability, the predicted combination of moderate lipophilicity (LogP ≈ 1.5–2.0) and low microsomal clearance makes 6-(4,4‑difluoropiperidin-1-yl)-9H-purine a candidate for target engagement probes [1]. Its reduced basicity may also minimize lysosomal trapping, a common problem with highly basic amines, thereby improving the correlation between extracellular concentration and intracellular target occupancy.

Chemical Biology Probe Development for Purine‑Binding Proteins

Given the precedent of 6‑substituted purines as inhibitors of purine nucleoside phosphorylase (PNP) and other purine‑utilizing enzymes, 6-(4,4‑difluoropiperidin-1-yl)-9H-purine can be explored as a tool compound for probing purine salvage pathways or ATP‑competitive binding sites [1]. The 4,4‑difluoropiperidine moiety distinguishes it from other N6‑purine probes, enabling SAR studies that correlate fluorination‑dependent physicochemical changes with biological readouts such as enzyme inhibition or cellular antiproliferative effects.

Building Block for Parallel Synthesis and Library Enumeration

The 9H‑purine core with an unsubstituted N9 position allows for late‑stage diversification at N9 (e.g., alkylation, arylation) to generate focused libraries of N6‑difluoropiperidinyl purine analogs. This synthetic versatility, combined with the unique physicochemical signature of the 4,4‑difluoropiperidine group (reduced pKa, elevated LogP, metabolic stability), enables rapid exploration of structure–property relationships across multiple targets while retaining a differentiated scaffold [2].

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